6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one
CAS No.: 91366-75-5
Cat. No.: VC8316893
Molecular Formula: C9H9ClN2O
Molecular Weight: 196.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91366-75-5 |
---|---|
Molecular Formula | C9H9ClN2O |
Molecular Weight | 196.63 g/mol |
IUPAC Name | 6-chloro-1,2-dimethylindazol-3-one |
Standard InChI | InChI=1S/C9H9ClN2O/c1-11-8-5-6(10)3-4-7(8)9(13)12(11)2/h3-5H,1-2H3 |
Standard InChI Key | HVVXSCXRYFXCSP-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=CC(=C2)Cl)C(=O)N1C |
Canonical SMILES | CN1C2=C(C=CC(=C2)Cl)C(=O)N1C |
Introduction
Chemical Identity and Structural Characteristics
The compound belongs to the class of 1,2-dihydro-3H-indazol-3-ones, which feature a partially saturated indazole core. Its IUPAC name reflects the substitution pattern: a chlorine atom at position 6 and methyl groups at positions 1 and 2 (Table 1). The parent structure, 1,2-dihydro-3H-indazol-3-one, has been well-characterized, with a molecular weight of 134.14 g/mol and a planar aromatic system fused to a partially saturated ring . Substitutions at the 1-, 2-, and 6-positions modulate electronic and steric properties, potentially enhancing bioactivity or altering physicochemical behavior.
Table 1: Chemical Identity of 6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one
Property | Value |
---|---|
CAS Registry Number | 91366-75-5 |
IUPAC Name | 6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one |
Molecular Formula | C₉H₉ClN₂O |
Molecular Weight | 199.65 g/mol (calculated) |
Hazard Statement | Category | Precautionary Measures |
---|---|---|
H302: Harmful if swallowed | Acute Toxicity (Oral) 4 | Avoid ingestion; seek medical attention if exposed |
H315: Causes skin irritation | Skin Irritation 2 | Wear nitrile gloves; wash skin thoroughly after handling |
H319: Causes serious eye irritation | Eye Irritation 2A | Use safety goggles; rinse eyes immediately if contaminated |
H335: May cause respiratory irritation | STOT SE 3 | Use local exhaust ventilation; avoid inhalation of dust |
Research Gaps and Future Directions
No peer-reviewed studies specifically investigating 6-chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one were identified. Critical research priorities include:
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Synthetic Optimization: Developing scalable routes with higher yields and greener solvents.
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Pharmacological Screening: Evaluating antimicrobial, anti-inflammatory, and anticancer activity in vitro.
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Toxicokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.
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